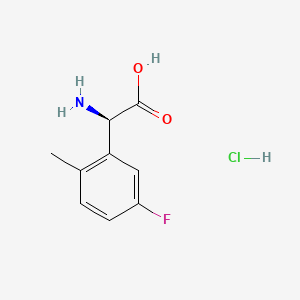
4'-Bromo-2,3',4-trimethyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromo-2,3’,4-trimethyl-1,1’-biphenyl is an organic compound with the molecular formula C15H15Br It is a derivative of biphenyl, where the biphenyl core is substituted with a bromine atom at the 4’ position and three methyl groups at the 2, 3’, and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2,3’,4-trimethyl-1,1’-biphenyl typically involves the bromination of 2,3’,4-trimethyl-1,1’-biphenyl. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve refluxing the reactants in a suitable solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Bromo-2,3’,4-trimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated biphenyl derivative.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Major Products:
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Hydrogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4’-Bromo-2,3’,4-trimethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4’-Bromo-2,3’,4-trimethyl-1,1’-biphenyl involves its interaction with specific molecular targets. The bromine atom, being a good leaving group, facilitates various substitution reactions. The compound’s methyl groups can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions may involve pathways related to oxidative stress, enzyme inhibition, or receptor binding .
Vergleich Mit ähnlichen Verbindungen
- 3’-Bromo-2,3,4’-trimethyl-1,1’-biphenyl
- 4’-Bromo-2,4,6-trimethyl-1,1’-biphenyl
- 2,4,6-Trimethyl-1,1’-biphenyl
Comparison: 4’-Bromo-2,3’,4-trimethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Compared to 3’-Bromo-2,3,4’-trimethyl-1,1’-biphenyl, the position of the bromine atom affects the compound’s electronic properties and steric hindrance, leading to differences in reactivity and biological activity. Similarly, the presence of three methyl groups in 4’-Bromo-2,4,6-trimethyl-1,1’-biphenyl alters its chemical behavior compared to the 2,3’,4-trimethyl derivative .
Eigenschaften
Molekularformel |
C15H15Br |
|---|---|
Molekulargewicht |
275.18 g/mol |
IUPAC-Name |
1-bromo-4-(2,4-dimethylphenyl)-2-methylbenzene |
InChI |
InChI=1S/C15H15Br/c1-10-4-6-14(11(2)8-10)13-5-7-15(16)12(3)9-13/h4-9H,1-3H3 |
InChI-Schlüssel |
ZRGUTIBVRXIVHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)Br)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



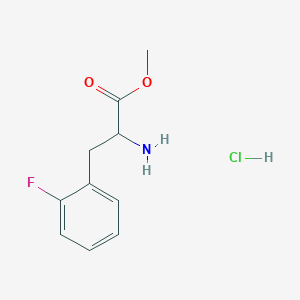
![4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one](/img/structure/B14042395.png)





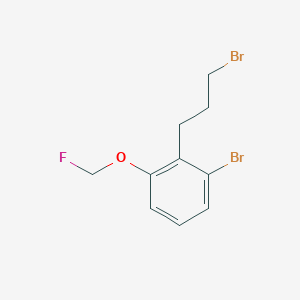
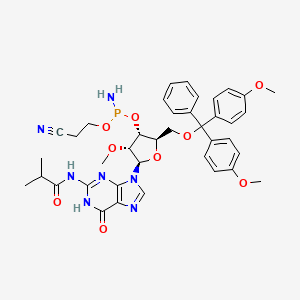

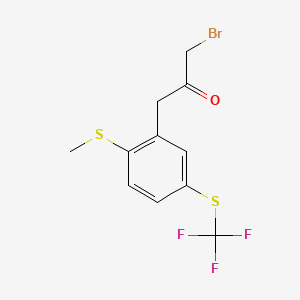
![Disodium;6-imino-5-[2-[4-[4-[2-(2-imino-8-oxo-5-sulfonatonaphthalen-1-yl)hydrazinyl]phenyl]phenyl]hydrazinyl]-4-oxonaphthalene-1-sulfonate](/img/structure/B14042458.png)
